5-methyl-N-{[1-(phenoxymethyl)cyclopropyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide
Overview
Description
5-methyl-N-{[1-(phenoxymethyl)cyclopropyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.20557608 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactivity
- Research on related compounds, such as 4-oxo-1,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-e]-[1,4]diazepine-7-carbonitriles and carboxamides, highlights the diverse synthetic routes and chemical reactivity of pyrazolo[1,5-a][1,4]diazepine derivatives. These compounds are synthesized through intramolecular cyclocondensation and can be further modified to produce various functional groups, indicating their versatility in chemical synthesis (Kemskii et al., 2014).
Chemical Modification for Drug Discovery
- The development of N-heterocycle-fused tetrahydro-1,4-diazepinones showcases the potential of this chemical class in creating structurally diverse molecules with potential pharmacological activities. These compounds are synthesized using a regioselective strategy, demonstrating the adaptability of the pyrazolo[1,5-a][1,4]diazepine scaffold in medicinal chemistry (Dzedulionytė et al., 2022).
Potential Therapeutic Applications
- While specific applications for the mentioned compound were not directly found, research on structurally related compounds within the pyrazolo[1,5-a][1,4]diazepine class suggests their exploration in areas such as antibacterial activity. For example, novel derivatives have shown antimicrobial activity against resistant strains, indicating their potential as scaffolds for developing new antimicrobial agents (Sheikhi-Mohammareh et al., 2020).
Properties
IUPAC Name |
5-methyl-N-[[1-(phenoxymethyl)cyclopropyl]methyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-23-10-5-11-24-16(13-23)12-18(22-24)19(25)21-14-20(8-9-20)15-26-17-6-3-2-4-7-17/h2-4,6-7,12H,5,8-11,13-15H2,1H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKNWGSOWWXQSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN2C(=CC(=N2)C(=O)NCC3(CC3)COC4=CC=CC=C4)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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